Higenamin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Higenamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung von β-adrenergen Rezeptoren aus . Es wirkt als β2-Adrenozeptoragonist und führt zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) in den Zellen . Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter erhöhte Herzfrequenz, Bronchodilatation und verstärkte Lipolyse . Darüber hinaus wurde gezeigt, dass this compound die Adenylatcyclase aktiviert und so den cAMP-Spiegel weiter erhöht .

Wirkmechanismus

Target of Action

Higenamine, a natural product with multiple targets in heart diseases, is originally derived from Aconitum . It has been identified as a new type of α1-AR antagonist, which contributes to its antihypertensive effect and inhibits platelet aggregation . It acts as a β-AR receptor agonist by acting on dobutamine receptors .

Mode of Action

Higenamine works like a stimulant . In some parts of the body, it causes tissues to relax. In other parts of the body, such as the heart, it causes tissue to contract . It seems to increase heart contractions and speed up the heart rate .

Biochemical Pathways

The heart protection and therapeutic effects of higenamine on heart disease are related to regulating LKB1/AMPKα/Sirt1, mediating the β2-AR/PI3K/AKT cascade, induction of heme oxygenase-1, suppressing TGF-β1/Smad signaling, and targeting ASK1/MAPK (ERK, P38)/NF-kB signaling pathway . Higenamine has been shown to increase the expression of p-PI3K and p-AKT in various tissues .

Pharmacokinetics

Peak concentrations (Cmax) of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h, while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 . The volume of distribution (V) was 48 L. The total clearance (CL) was 249 L/h. Within 8 h, 9.3% of higenamine was recovered in the urine .

Result of Action

Higenamine has effects on improving energy metabolism of cardiomyocytes, anti-cardiac fibroblast activation, anti-oxidative stress, and anti-apoptosis . Accumulating evidence from various studies has shown that higenamine exerts a wide range of cardiovascular pharmacological effects in vivo and in vitro, including alleviating heart failure, reducing cardiac ischemia/reperfusion injury, attenuating pathological cardiac fibrosis, and dysfunction .

Action Environment

The antioxidant working mechanism of higenamine in aqueous and lipid-like environments has been studied . The pH values and the molar fraction at physiological pH were determined in aqueous solution . At physiological pH (7.4), the scavenging activity of higenamine against the •OOH radical is higher than that of Trolox, chosen as a reference antioxidant .

Biochemische Analyse

Biochemical Properties

Higenamine is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It interacts with various enzymes, proteins, and other biomolecules. For instance, higenamine inhibits the apoptosis biochemical markers caspase 3 and 9 in primary neonatal rats and adult mouse ventricular myocytes .

Cellular Effects

Higenamine has effects on improving energy metabolism of cardiomyocytes, anti-cardiac fibroblast activation, anti-oxidative stress, and anti-apoptosis . It exerts a wide range of cardiovascular pharmacological effects in vivo and in vitro, including alleviating heart failure, reducing cardiac ischemia/reperfusion injury, and attenuating pathological cardiac fibrosis and dysfunction .

Molecular Mechanism

Higenamine exerts its effects at the molecular level through various mechanisms. It is related to regulating LKB1/AMPKα/Sirt1, mediating the β2-AR/PI3K/AKT cascade, induction of heme oxygenase-1, suppressing TGF-β1/Smad signaling, and targeting ASK1/MAPK (ERK, P38)/NF-kB signaling pathway .

Temporal Effects in Laboratory Settings

In a phase I study, peak concentrations (Cmax) of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .

Dosage Effects in Animal Models

Higenamine treatment resulted in enhanced bone formation and prevented accelerated bone loss on two animal models that mimic spontaneous senile osteoporosis and postmenopausal osteoporosis .

Metabolic Pathways

Pathway analysis showed that higenamine on CHF treatment was related to energy metabolism signaling pathways, including glycerophospholipid metabolism, linoleic acid metabolism, fatty acid metabolism, citrate cycle (TCA cycle), arachidonic acid metabolism, pantothenate and CoA biosynthesis, and pyruvate metabolism .

Transport and Distribution

The volume of distribution (V) of higenamine was 48 L (range, 30.8–80.6 L). The total clearance (CL) was 249 L/h (range, 199-336 L/h). Within 8 h, 9.3% (range, 4.6%–12.4%) of higenamine was recovered in the urine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Higenamin kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von Dopamin mit 4-Hydroxybenzaldehyd, gefolgt von Reduktion und Cyclisierung zur Bildung der Tetrahydroisoquinolin-Struktur . Die Reaktion erfordert typischerweise saure Bedingungen und ein Reduktionsmittel wie Natriumborhydrid.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus pflanzlichen Quellen. Pflanzen wie Nandina domestica und Aconitum carmichaelii sind reich an this compound und werden verarbeitet, um die Verbindung zu isolieren. Der Extraktionsprozess umfasst Schritte wie Lösungsmittelextraktion, Filtration und Reinigung mittels chromatographischer Verfahren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Higenamin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Reduktion: Die Reduktion von this compound kann mit Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine, typischerweise unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen von this compound und substituierte Isoquinolinverbindungen .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Higenamine is a naturally occurring compound found in various plants, including Nandina domestica and Tinospora crispa. It has garnered attention for its diverse biological activities, particularly in cardiovascular health, anti-inflammatory responses, and cellular protection mechanisms. This article delves into the pharmacological properties of higenamine, supported by research findings, case studies, and data tables.

Pharmacological Effects

Higenamine exhibits a range of pharmacological effects primarily through its interaction with adrenergic receptors. It functions as a non-selective β2-agonist and has been shown to have both positive chronotropic (increasing heart rate) and inotropic (increasing the force of contraction) effects on cardiac tissue.

Key Biological Activities

-

Cardiovascular Benefits

- Heart Rate Modulation : Clinical studies indicate that higenamine can significantly increase heart rate in healthy individuals and patients with heart conditions, although its effects on blood pressure can vary .

- Cardiomyocyte Protection : Higenamine has been shown to enhance cell viability in doxorubicin-injured cardiomyocytes, reduce oxidative stress markers (ROS), and increase antioxidant enzyme activity (e.g., superoxide dismutase) .

-

Anti-Apoptotic Effects

- Higenamine inhibits apoptosis in various cell types by modulating key signaling pathways such as the PI3K/AKT pathway. It reduces the expression of pro-apoptotic proteins (Bax) while increasing anti-apoptotic proteins (Bcl-2) in models of ischemia-reperfusion injury .

- Studies have demonstrated that higenamine can block cytochrome C release from mitochondria, thereby preventing apoptosis induced by reactive oxygen species (ROS) .

- Anti-Inflammatory Properties

The biological activity of higenamine is mediated through several mechanisms:

- Adrenergic Receptor Activation : Higenamine primarily activates β2-adrenergic receptors, leading to vasodilation and improved blood flow, which is beneficial in treating heart failure and ischemic conditions .

- Signaling Pathways : It modulates multiple signaling cascades including:

Pharmacokinetics

A phase I clinical trial assessed the pharmacokinetics of higenamine in healthy subjects. Key findings include:

- Peak Concentration (C_max) : Ranged from 15.1 to 44.0 ng/mL.

- Half-life : Approximately 0.133 hours.

- Volume of Distribution (V) : 48 L.

- Total Clearance (CL) : 249 L/h .

Case Studies

Several studies highlight the therapeutic potential of higenamine:

- A study on chronic heart failure (CHF) rats demonstrated that higenamine administration led to improved cardiac function and reduced myocardial damage by regulating mitochondrial energy metabolism .

- Another study showed that higenamine could alleviate symptoms of asthma through its bronchodilatory effects by activating β2-ARs .

Data Summary Table

Eigenschaften

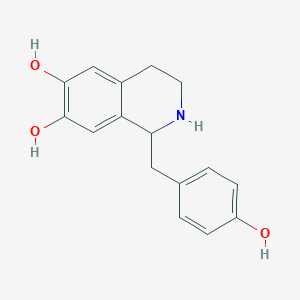

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRCQWQRFZITDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973974 | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5843-65-2, 106032-53-5 | |

| Record name | Higenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Higenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Higenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Higenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIGENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | (R)-Higenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.